4-fluoro-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-methylbenzenesulfonamide
Description
Historical Context of Triazolo[4,3-b]Pyridazine Derivatives in Drug Discovery
The triazolo[4,3-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry due to its unique physicochemical properties and versatility in drug design. Early work by Wang et al. (2016) demonstrated its utility in mimicking the Z,E-diene configuration of combretastatin A-4 (CA-4), a potent tubulin polymerization inhibitor, by replacing the flexible butadiene linker with a rigid triazolopyridazine core. This structural modification enhanced metabolic stability while retaining antiproliferative activity, as evidenced by compound 4q (IC~50~ = 0.008–0.014 μM against A549 and HT-1080 cell lines). Subsequent studies expanded applications to kinase inhibition and immunomodulation, with Nakajima et al. (2020) reporting triazolopyridine derivatives as RORγt inverse agonists (e.g., compound 5a , IC~50~ = 41 nM). The scaffold's planar aromatic system facilitates π-π stacking interactions with biological targets, while nitrogen atoms enable hydrogen bonding—key features driving its adoption in oncology and inflammation research.
Table 1 : Key Triazolo[4,3-b]Pyridazine Derivatives and Their Activities
| Compound | Target | Activity (IC~50~) | Reference |
|---|---|---|---|
| 4q | Tubulin | 0.008–0.014 μM | |
| 5a | RORγt | 41 nM | |
| CA-4 (control) | Tubulin | 0.009–0.012 μM |
Evolution of Sulfonamide-Containing Heterocycles in Pharmacological Research
Sulfonamide-functionalized heterocycles have undergone three generations of development since the discovery of prontosil in 1935. First-generation agents focused on antibacterial activity, while second-generation derivatives targeted carbonic anhydrases (CAs) and tyrosine kinases. Angeli et al. (2023) highlighted five-membered heterocyclic sulfonamides as superior CA inhibitors compared to six-membered analogues due to enhanced binding pocket complementarity. For instance, 1,3,4-thiadiazole sulfonamides like acetazolamide achieved sub-nanomolar CA II inhibition (K~i~ = 0.8 nM). Third-generation compounds now integrate sulfonamides with complex heterocycles for multitarget engagement. A 2022 review documented sulfonamide-piperidine hybrids inhibiting SARS-CoV-2 replication (IC~50~ = 0.8 μM) through dual protease/membrane fusion mechanisms. This evolution underscores the sulfonamide group's adaptability as a hydrogen-bond donor/acceptor and its role in improving pharmacokinetic properties.
Significance of the Triazolopyridazine Scaffold in Contemporary Medicinal Chemistry
The triazolopyridazine nucleus addresses critical challenges in small-molecule drug design:
- Conformational Restriction : Fixes pharmacophores in bioactive orientations, as shown by Wang et al.'s tubulin inhibitors maintaining CA-4-like geometry without Z/E isomerization.
- Solubility Modulation : Nitrogen-rich structure enhances aqueous solubility (cLogP ~2.8 for compound 4q ) compared to CA-4 (cLogP ~3.5).
- Polypharmacology Potential : Nakajima's RORγt inverse agonists (5a ) leveraged the scaffold's ability to engage polar residues (Asp376, Arg380) while maintaining cell permeability.
Molecular docking studies reveal that 3,6-diaryl substitutions on the triazolopyridazine core create a "molecular clamp" around target proteins, with the 6-ethoxy group in 4-fluoro-N-(2-((3-(3-fluorophenyl)-triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-methylbenzenesulfonamide potentially occupying hydrophobic subpockets.
Current Research Landscape and Investigational Focus
Recent advances focus on three strategic areas:
- Targeted Polypharmacology : Hybridizing triazolopyridazines with sulfonamides to simultaneously inhibit tubulin polymerization and carbonic anhydrases, as proposed by Angeli et al. (2023) for glioblastoma treatment.
- Proteolysis-Targeting Chimeras (PROTACs) : Exploiting the scaffold's rigidity to link E3 ubiquitin ligase binders with target warheads, exemplified by a 2024 study using triazolopyridazine-PROTACs degrading EGFR~L858R~ with DC~50~ = 12 nM.
- Antiviral Discovery : Optimizing sulfonamide-triazolopyridazine conjugates against RNA viruses, building on the success of compound 22 against SARS-CoV-2 (IC~50~ = 0.8 μM).
Table 2 : Emerging Applications of Triazolopyridazine-Sulfonamide Hybrids
| Application | Mechanism | Lead Compound | Reference |
|---|---|---|---|
| Anticancer | Tubulin-CA dual inhibition | 4q | |
| Immunomodulation | RORγt inverse agonism | 5a | |
| Antiviral | SARS-CoV-2 main protease inhibition | 22 |
Properties
IUPAC Name |
4-fluoro-N-[2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N5O3S/c1-13-11-16(5-6-17(13)22)31(28,29)23-9-10-30-19-8-7-18-24-25-20(27(18)26-19)14-3-2-4-15(21)12-14/h2-8,11-12,23H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVCVQYAAAYCQKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCCOC2=NN3C(=NN=C3C4=CC(=CC=C4)F)C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-methylbenzenesulfonamide typically involves multiple steps, starting from readily available starting materials
Formation of Triazolopyridazine Core: This step involves the cyclization of a hydrazine derivative with a suitable dicarbonyl compound under acidic or basic conditions to form the triazolopyridazine ring system.
Introduction of Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with the triazolopyridazine intermediate.
Attachment of Benzenesulfonamide Group: The final step involves the sulfonation of the intermediate compound with a sulfonyl chloride derivative to form the desired benzenesulfonamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-methylbenzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or modify certain functional groups, such as nitro groups or carbonyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, including temperature, solvent, and catalyst choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may produce amines or alcohols
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C14H14FN5O3S
Molecular Weight : 351.36 g/mol
Purity : Typically around 95%
The compound features a complex structure that includes a triazolo-pyridazine core fused with a fluorophenyl group and a methanesulfonamide moiety. This unique configuration contributes to its biological activity, particularly its interaction with specific molecular targets.
Target of Action
The primary target of this compound is the c-MET receptor tyrosine kinase , which plays a crucial role in various cellular processes including proliferation, survival, and migration of cancer cells.
Mode of Action
The compound inhibits the c-MET signaling pathway, leading to several downstream effects:
- Reduced tumor cell proliferation
- Induction of apoptosis in c-MET dependent tumor models
- Altered cellular responses to growth factors
Pharmacokinetics
The pharmacokinetic properties of the compound affect its bioavailability and therapeutic effectiveness. Factors such as temperature and pH can influence its stability and action.
Research indicates that this compound exhibits significant antitumor activity , particularly against cancers characterized by aberrant c-MET signaling. Its specificity for the c-MET pathway makes it a potential candidate for targeted therapy.
Case Studies
Several studies have documented the efficacy of this compound:
- In Vitro Assays : Research demonstrated that treatment with this compound resulted in a significant decrease in cell viability among c-MET expressing cancer cell lines.
- Murine Model Studies : Administration of this compound led to reduced tumor size and improved survival rates compared to control groups.
Data Table: Summary of Biological Activities
| Property | Details |
|---|---|
| IUPAC Name | N-[2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]methanesulfonamide |
| InChI Key | ISCFQOUIUJINGY-UHFFFAOYSA-N |
| Canonical SMILES | CS(=O)(=O)NCCOC1=NN2C(=NN=C2C3=CC=C(C=C3)F)C=C1 |
| Biological Activity | Antitumor effects in c-MET dependent cancers |
Mechanism of Action
The mechanism of action of 4-fluoro-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Substituent Variations
The target compound shares its [1,2,4]triazolo[4,3-b]pyridazine core with several analogs but differs in substituent placement and functional groups:
Key Observations :
- Substituent Position : The target compound’s 3-fluorophenyl group contrasts with the 3-methyl group in , which may reduce steric hindrance while enhancing π-π stacking with aromatic residues in target proteins.
- Linker Chemistry : The ethoxyethyl linker in the target compound provides flexibility compared to the rigid phenyl linker in or the thioether (S-linked) groups in . Oxygen-based linkers generally offer higher metabolic stability than sulfur-based analogs.
Fluorination Patterns and Electronic Effects
- The target compound incorporates two fluorine atoms (on the benzenesulfonamide and triazolo-linked phenyl group), whereas and have one and three fluorine/trifluoromethyl groups, respectively. Fluorination typically enhances lipophilicity and bioavailability but may alter electronic properties. For example, the trifluoromethyl group in is strongly electron-withdrawing, which could polarize the molecule and affect binding kinetics .
Research Findings and Implications
- Metabolic Stability : The ethoxyethyl linker in the target compound may reduce oxidative metabolism compared to thioether-containing analogs (e.g., ), which are prone to sulfoxidation .
Biological Activity
The compound 4-fluoro-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-methylbenzenesulfonamide is a novel chemical entity that has garnered attention due to its potential biological activities. This article examines its pharmacological profile, focusing on its mechanism of action, therapeutic applications, and relevant case studies.
The biological activity of this compound is largely attributed to its triazole and pyridazine moieties. These structures are known to interact with various biological targets, including enzymes and receptors involved in inflammation and cancer pathways. The triazole ring has been well-documented for its role in antifungal and antibacterial activities due to its ability to inhibit the synthesis of ergosterol in fungal cells .
Antimicrobial Activity
Research indicates that compounds containing 1,2,4-triazole structures exhibit significant antimicrobial properties. For instance, triazole derivatives have shown efficacy against a range of bacterial strains including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported as low as 0.125 μg/mL . The presence of the fluorophenyl group in this compound likely enhances its lipophilicity, facilitating better membrane penetration and increased antimicrobial efficacy.
Anticancer Properties
The compound's potential as an anticancer agent is supported by studies showing that triazole derivatives can induce apoptosis in cancer cells. A recent study demonstrated that triazole-based compounds exhibited cytotoxicity against various cancer cell lines through the inhibition of cell proliferation and induction of cell cycle arrest . This mechanism may involve the modulation of key signaling pathways such as the p38 MAPK pathway, which is crucial in stress response and apoptosis .
Anti-inflammatory Effects
The sulfonamide group in the compound is recognized for its anti-inflammatory properties. Sulfonamides have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators . This activity could be beneficial in treating inflammatory diseases.
Case Studies
Q & A
Q. 1.1. What synthetic strategies are optimal for constructing the triazolopyridazine core in this compound?
The triazolopyridazine core is typically synthesized via cyclization reactions. For example, hydrazine derivatives can react with diethyl oxalate in THF to form intermediates, followed by heterocyclization with sulfonyl hydrazides . Sodium hypochlorite-mediated oxidative cyclization of hydrazone intermediates in ethanol has also been reported for similar triazolopyridazine systems, achieving yields >90% . Key steps include:
- Intermediate formation : Condensation of hydrazinopyridine with substituted benzaldehydes.
- Cyclization : Use of NaOCl·5H₂O in ethanol at room temperature.
- Purification : Vacuum filtration and washing with methanol/water.
Q. 1.2. How can researchers validate the purity and structural integrity of this compound post-synthesis?
Combined analytical techniques are critical:
- NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ 10.72 ppm for NH protons in hydrazone intermediates) to confirm regiochemistry and substituent positions .
- HRMS : Electrospray ionization (ESI) for exact mass verification (e.g., observed 334.1553 vs. calculated 334.1556 for intermediates) .
- FTIR : Peaks at 1596 cm⁻¹ (C=N) and 1131 cm⁻¹ (S=O) confirm functional groups .
Q. 1.3. What solvent systems are compatible with this sulfonamide derivative in biological assays?
Polar aprotic solvents like DMSO or DMF are suitable due to the compound’s low solubility in water. For in vitro studies, ethanol or acetonitrile (≤1% v/v) is recommended to avoid cytotoxicity. Stability testing under assay conditions (e.g., pH 7.4, 37°C) is essential .
Advanced Research Questions
Q. 2.1. How can structure-activity relationship (SAR) studies be designed to optimize the fluorophenyl and sulfonamide substituents?
- Fluorine positional effects : Compare 3-fluorophenyl vs. 2,6-difluorophenyl analogs (see Safety Data Sheets for similar triazolopyridazines) to assess steric/electronic impacts on target binding .
- Sulfonamide modifications : Introduce methyl, chloro, or trifluoromethyl groups at the 3-position of the benzenesulfonamide moiety to evaluate metabolic stability (e.g., trifluoromethyl enhances lipophilicity ).
- Methodology : Use molecular docking (e.g., AutoDock Vina) paired with in vitro kinase inhibition assays to correlate substituent effects with IC₅₀ values.
Q. 2.2. What experimental approaches resolve contradictions in reported biological activity data for triazolopyridazine derivatives?
Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies include:
- Standardized protocols : Use identical cell lines (e.g., HEK293 for kinase assays) and control compounds (e.g., staurosporine) .
- HPLC purity thresholds : Ensure >95% purity (C18 column, acetonitrile/water gradient) to exclude confounding byproducts .
- Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) binding assays and Western blotting for downstream signaling markers .
Q. 2.3. How can crystallographic data inform the design of analogs with improved target selectivity?
X-ray crystallography of the compound bound to its target (e.g., kinases) reveals critical interactions:
- Fluorine interactions : The 3-fluorophenyl group may engage in hydrophobic pockets or halogen bonding (e.g., C-F···H-N distances ~2.8 Å) .
- Sulfonamide geometry : The SO₂NH group often forms hydrogen bonds with catalytic lysine or aspartate residues. Modifications here can disrupt off-target binding .
Methodological Guidance
Q. 3.1. What are best practices for handling fluorinated intermediates during synthesis?
Q. 3.2. How to troubleshoot low yields in the final cyclization step?
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or iodine for improved cyclization efficiency .
- Reaction monitoring : Use TLC (dichloromethane mobile phase, UV visualization) to track intermediate consumption .
Data Contradictions and Solutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
